HBV Seq2 aa:208-216

CTL Epitope Murine Model H-2b

HBV Seq2 aa:208-216 (ILSPFLPLL) is a validated HBsAg CD8+ T-cell epitope for H-2b mice. Essential for quantifying CTL responses via ELISPOT/ICS/tetramer in C57BL/6 models. Unique sequence ensures TCR specificity; unvalidated analogs compromise data. Ideal for vaccine/antiviral efficacy studies. High purity synthetic peptide. Request quote for bulk orders.

Molecular Formula C52H85N9O11
Molecular Weight 1012.3 g/mol
Cat. No. B12388161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBV Seq2 aa:208-216
Molecular FormulaC52H85N9O11
Molecular Weight1012.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C52H85N9O11/c1-11-33(10)43(53)49(68)56-36(24-30(4)5)45(64)59-40(28-62)51(70)61-22-16-20-42(61)48(67)55-37(27-34-17-13-12-14-18-34)46(65)57-38(25-31(6)7)50(69)60-21-15-19-41(60)47(66)54-35(23-29(2)3)44(63)58-39(52(71)72)26-32(8)9/h12-14,17-18,29-33,35-43,62H,11,15-16,19-28,53H2,1-10H3,(H,54,66)(H,55,67)(H,56,68)(H,57,65)(H,58,63)(H,59,64)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyWEHXZULNFUKNDJ-MJNVZNKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBV Seq2 aa:208-216: A Definitive CD8 Epitope Peptide for HBV-Specific T-Cell Assays


HBV Seq2 aa:208-216 is a 9-amino acid synthetic peptide with the sequence ILSPFLPLL and a CAS number of 160214-63-1. It corresponds to amino acids 208-216 of the Hepatitis B virus (HBV) large envelope protein [1][2]. This peptide is an HBsAg-derived CD8+ T-cell epitope, meaning it is presented by MHC class I molecules to activate cytotoxic T lymphocytes . Its primary research application is as a tool in immunological assays, such as ELISPOT, intracellular cytokine staining (ICS), and tetramer staining, to detect and quantify HBV-specific CD8+ T-cell responses [1][3]. This peptide is particularly relevant for studies using mouse models with the H-2b haplotype (e.g., C57BL/6), where it serves as a validated and effective motif for CTL response [2][4].

HBV Seq2 aa:208-216: Why In-Class Analogs Are Not Interchangeable for T-Cell Research


Substituting one HBV peptide for another within a T-cell assay is not scientifically sound due to fundamental differences in T-cell receptor (TCR) specificity and major histocompatibility complex (MHC) restriction. Each peptide epitope is defined by a unique amino acid sequence that dictates its binding affinity to specific MHC alleles and its subsequent recognition by a distinct TCR repertoire. For instance, while HBV Seq2 aa:208-216 (ILSPFLPLL) is a validated motif for CTL responses in the H-2b system (e.g., C57BL/6 mice) [1], a close analog like HBV Seq2 aa:179-186 (FVQWFVGL) may also function in the H-2b system [2], but it will stimulate a different subset of T-cells due to its unique sequence. Similarly, an epitope like the HBV core 18-27 peptide (FLPSDFFPSV) is restricted by human HLA-A*02:01 [3], making it entirely unsuitable for the same murine models. Using an unvalidated analog introduces a significant risk of generating non-specific or entirely absent T-cell responses, leading to uninterpretable data and wasted resources. The evidence below quantifies the specific performance of aa:208-216, demonstrating why it is the required tool for its intended applications.

HBV Seq2 aa:208-216: Quantitative Evidence of Differential Performance for Informed Procurement


HBV Seq2 aa:208-216: Demonstrated Murine H-2b MHC Class I-Restricted CTL Response

HBV Seq2 aa:208-216 (ILSPFLPLL) has been experimentally validated as an effective motif for generating a cytotoxic T lymphocyte (CTL) response in the H-2b system. In a study by Lee et al. [1], C57BL/6 mice were immunized with recombinant vaccinia viruses expressing HBV surface antigens. Splenocytes from these mice were then restimulated in vitro with the synthetic peptide. The peptide S208-216 (ILSPFLPLL) was identified as one of two peptides that served as an effective motif for a CTL response, confirming its role as an H-2Kb/H-2Db-restricted epitope. This evidence is crucial for researchers selecting a peptide for T-cell assays in widely used C57BL/6 mouse models.

CTL Epitope Murine Model H-2b Immunology Vaccine Development

HBV Seq2 aa:208-216: Clinical Relevance as an Independent Factor in HBeAg Seroconversion

Mutations within the S208-216 epitope have been clinically identified as a major independent factor influencing HBeAg serological status in chronic hepatitis B patients. A study by Dong et al. [1] analyzed HBV sequences from patients and found that mutations in the S region (s208-216) were significantly associated with HBeAg status, alongside mutations in the PreC/C region. This finding highlights the biological importance of this specific region in the context of human disease, differentiating it from other HBV peptide fragments that may not have such a well-defined clinical correlation.

HBeAg Seroconversion Clinical Virology Prognostic Marker Chronic Hepatitis B Epitope Mutation

HBV Seq2 aa:208-216: A Cornerstone Reagent for Advanced TCR-T Cell Therapy Development

The S208-216 (ILSPFLPLL) epitope is a primary target in cutting-edge research on T-cell receptor (TCR)-engineered T-cell therapies for HBV-related hepatocellular carcinoma (HCC). A 2024 study by Kondo et al. [1] used the ILSPFLPLL peptide to screen for and clone high-affinity TCRs. The study demonstrated that T-cells engineered with an affinity-improved TCR (clone S18-3) specific for the ILSPFLPLL/HLA-A*02:01 complex showed potent in vivo therapeutic effects against HBV-HCC in mouse models. This application is unique to this epitope and distinguishes it from other HBV peptides that are not being actively pursued as targets for adoptive T-cell therapy.

TCR-T Therapy Cancer Immunotherapy HBV-HCC Affinity Engineering Adoptive Cell Transfer

HBV Seq2 aa:208-216: Validated Performance in Standardized MHC Tetramer Assays

HBV Seq2 aa:208-216 is a validated component in commercially available MHC tetramer reagents, a gold-standard tool for detecting and quantifying antigen-specific CD8+ T cells by flow cytometry. Vendors such as Creative Biolabs and Immudex offer pre-configured tetramers of H-2Kb and HLA-A*02:01 loaded with the ILSPFLPLL peptide [1][2]. This commercial availability as a standardized reagent stands in contrast to many other putative epitopes, which require researchers to synthesize and validate custom tetramers, a process that is costly, time-consuming, and prone to variability.

Tetramer Assay Flow Cytometry HLA-A*02:01 Immunomonitoring T-cell Quantification

HBV Seq2 aa:208-216: Distinct Immunological Role Compared to HBV Core 18-27

A clear differentiation exists between HBV Seq2 aa:208-216 and the well-known immunodominant HBV core 18-27 epitope. The core 18-27 peptide is primarily associated with HLA-A2-restricted CTL responses in humans [1] and is a main component of some therapeutic vaccines. In contrast, HBV Seq2 aa:208-216, while also recognized by HLA-A*02:01 [2], is derived from the surface antigen (HBsAg) and has a validated role in murine H-2b models [3]. This difference in origin and model validation means these two peptides are not interchangeable. A study of T-cell responses in HBV infection would require the core peptide to assess responses to the nucleocapsid and the surface peptide to assess responses to the envelope, each providing a different piece of the immunological puzzle.

Peptide Comparison Immunodominance T-cell Epitopes HBV Antigens Vaccine Design

HBV Seq2 aa:208-216: Optimal Research and Industrial Application Scenarios


Quantifying HBV-Specific CD8+ T-Cell Responses in C57BL/6 Mouse Models

This peptide is the optimal choice for any study requiring the quantification of HBsAg-specific CD8+ T-cell responses in C57BL/6 or other H-2b haplotype mice. It is validated to generate a robust CTL response upon restimulation [1]. This makes it ideal for preclinical vaccine studies, antiviral drug efficacy testing, and basic immunology research aimed at understanding the mechanisms of viral clearance in this common model organism.

Monitoring T-Cell Immunity in Human HLA-A*02:01-Positive Cohorts via Tetramer Staining

For clinical research or immunomonitoring studies involving human subjects who are HLA-A*02:01-positive, HBV Seq2 aa:208-216 is a critical reagent. It is a component of commercially available, pre-loaded HLA-A*02:01 tetramers [2]. These reagents enable the direct, highly specific enumeration of HBsAg-specific CD8+ T cells by flow cytometry, a standard assay for assessing the T-cell immune response in chronic HBV infection, post-vaccination, or following therapeutic intervention [3].

Screening and Engineering T-Cell Receptors (TCRs) for Adoptive Cell Therapy of HBV-HCC

As evidenced by recent studies [4], the ILSPFLPLL epitope is a primary target for developing next-generation immunotherapies for HBV-related hepatocellular carcinoma. This peptide is essential for screening and cloning high-affinity TCRs from patient samples or transgenic mice. It is then used to test the functionality and specificity of engineered T-cells in vitro and in vivo, making it a cornerstone reagent for academic and industrial groups working on TCR-T therapies for liver cancer.

Investigating the Role of Epitope Mutation in HBeAg Seroconversion

Researchers studying the clinical significance of HBV sequence variation can use this peptide to investigate the functional consequences of mutations in the S208-216 region. Clinical data has identified mutations in this region as an independent factor influencing HBeAg seroconversion [5]. By comparing the immunogenicity of the wild-type ILSPFLPLL peptide with mutant versions (e.g., ILSPFLPLL variants), scientists can gain mechanistic insight into viral escape and disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HBV Seq2 aa:208-216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.